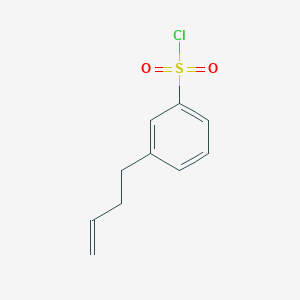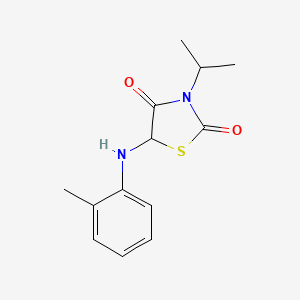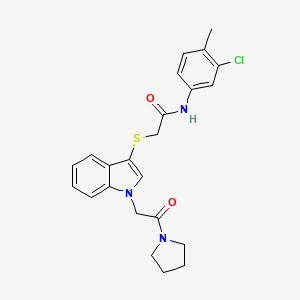![molecular formula C20H14Cl2N2O3 B2520024 2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 332883-80-4](/img/structure/B2520024.png)
2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, is a derivative of the chromene family, which is known for its diverse pharmacological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, they do offer insights into similar chromene derivatives, their synthesis, and structural analysis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chromene derivatives typically involves multicomponent reactions that can be performed in a catalyst-free environment, as demonstrated in the synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives . These reactions are advantageous due to their simplicity, high yield, and environmental friendliness, as they can be carried out in water at ambient temperatures. Although the specific compound is not mentioned, the methodology could potentially be applied to its synthesis with appropriate substitutions of starting materials.
Molecular Structure Analysis
The crystal structure of chromene derivatives, such as 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, reveals monoclinic space groups with specific unit cell parameters and is stabilized by various hydrogen bonds and π interactions . Similarly, the structure of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile shows a monoclinic space group with detailed unit cell parameters, and the crystal structure features hydrogen bonds that connect molecules into a two-dimensional network . These findings suggest that the compound of interest may also exhibit a complex hydrogen bonding network contributing to its stability.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be inferred from their molecular structures. The presence of multiple rings and functional groups in compounds like 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suggests that the compound of interest may have a significant molecular rigidity and a potential for intermolecular interactions . These properties can affect the compound's solubility, melting point, and overall stability, which are important for its potential applications in pharmaceuticals or materials science.
Scientific Research Applications
Synthesis and Characterization
Electrocatalytic Multicomponent Assembling : A study by Vafajoo et al. (2014) presented an efficient approach to synthesize 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through an electrocatalytic multicomponent chain transformation. This method, conducted under mild conditions, highlights the compound's versatility in chemical synthesis (Vafajoo, H. Veisi, M. Maghsoodlou, & Hossein Ahmadian, 2014).
Crystal Structure Analysis : Another significant aspect is the determination of crystal structures for these compounds, which is crucial for understanding their chemical behavior and potential applications. For instance, Sharma et al. (2021) compared the X-ray crystallographic behaviors of three polyfunctionalized 4H-pyran derivatives, revealing the importance of intermolecular N-H…N and N-H…O interactions in stabilizing their crystal packing (N. Sharma, Rakesh D. Sharma, & Sanjay Kumar, 2021).
Applications in Material Science
Organocatalyzed Synthesis : Research by Ding and Zhao (2010) explored the organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles. This work demonstrates the compound's role in creating materials with potential applications in various fields, including pharmaceuticals and materials science, showcasing an innovative approach to synthesizing these compounds (Derong Ding & Cong-Gui Zhao, 2010).
Antimicrobial Activity : A notable study by Moshafi et al. (2016) focused on the antimicrobial effects of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives against pathogenic microbial strains. This research underscores the potential biomedical applications of these compounds, particularly in developing new antibacterial drugs (M. Moshafi, Farzad Doostishoar, A. Jahanian, & M. Abaszadeh, 2016).
properties
IUPAC Name |
2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3/c21-10-4-5-11(13(22)8-10)15-6-7-17(26-15)18-12(9-23)20(24)27-16-3-1-2-14(25)19(16)18/h4-8,18H,1-3,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDVXOAVKIPHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)

![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide](/img/structure/B2519947.png)
![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)

![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2519954.png)

![6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B2519958.png)
![N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2519959.png)



![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)